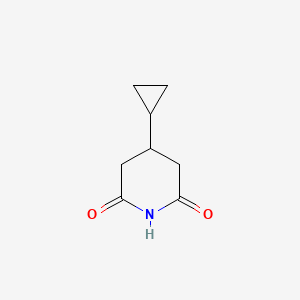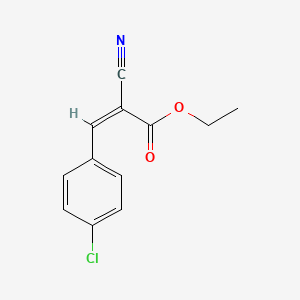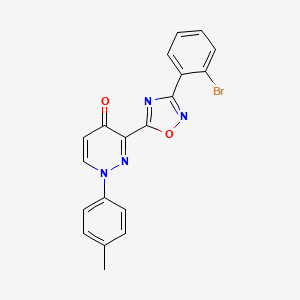
(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound contributes to its diverse applications in scientific research. Unfortunately, specific details about the molecular structure were not found in the available resources.Scientific Research Applications
Synthesis and Anticancer Evaluation
The compound (3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone, due to its complex structure, finds applications in the synthesis of various heterocyclic compounds that have been evaluated for anticancer activity. For instance, derivatives synthesized through reactions with nucleophiles like hydrazine hydrate and phenyl hydrazine have been explored for their anticancer potential (R. S. Gouhar, Eman M. Raafat, 2015).
Antimicrobial Agents
Further, the structural motif of this compound is instrumental in the development of new antimicrobial agents. Research has shown that pyridine, pyrimidinone, oxazinone, and their derivatives, synthesized using related starting materials, exhibit significant antibacterial and antifungal activities, comparable to known antibiotics like streptomycin and fusidic acid (A. Hossan, Hanaa M. A. Abu-Melha, M. Al-Omar, A. Amr, 2012).
Organocatalysis
Additionally, the compound's derivatives have been explored as organocatalysts in asymmetric synthesis, demonstrating the versatility of this compound in facilitating enantioselective chemical transformations. This includes its application in asymmetric Michael and Mannich reactions, underscoring its potential in the synthesis of chiral molecules (Gloria Reyes-Rangel, Jorge Vargas-Caporali, E. Juaristi, 2016).
Signal Amplification by Reversible Exchange (SABRE)
In the realm of nuclear magnetic resonance (NMR) spectroscopy, derivatives of this compound have been utilized in Signal Amplification By Reversible Exchange (SABRE), a method that enhances the sensitivity of NMR signals. This application is particularly relevant in the hyperpolarization of molecules, facilitating the study of molecular structures and dynamics at enhanced resolutions (M. Fekete, C. Gibard, G. Dear, G. Green, A. Hooper, A. Roberts, F. Cisnetti, S. Duckett, 2015).
Safety and Hazards
Future Directions
The molecular interactions of derivatized conjugates in docking studies reveal their suitability for further development . This suggests that compounds like “(3-Hydroxyazetidin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone” could have potential for future research and development in the field of medicinal chemistry.
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[2-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c16-9-6-15(7-9)13(17)11-2-1-4-14-12(11)18-10-3-5-19-8-10/h1-2,4,9-10,16H,3,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCAVTHATQJQJJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=C(C=CC=N2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(2-Nitrophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrochloride](/img/structure/B2743485.png)


![4-Ethyl-3-[2-(3-methoxyphenyl)ethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2743489.png)
![N-(butan-2-yl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2743490.png)
![1-[5-Bromo-1-(2-trimethylsilylethoxymethyl)-1,2,4-triazol-3-yl]-N,N-dimethylmethanamine](/img/structure/B2743492.png)


![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-1,3-thiazole](/img/structure/B2743502.png)



